molecular formula C13H14N2O B3232437 2-(Quinolin-2-yl)morpholine CAS No. 1341035-86-6

2-(Quinolin-2-yl)morpholine

Cat. No.: B3232437
CAS No.: 1341035-86-6
M. Wt: 214.26 g/mol
InChI Key: QUDREYGRRWPTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-2-yl)morpholine is a compound that has been studied for its potential in gene regulation. It is a part of the class of compounds known as photoactivatable cyclic caged morpholino oligomers (ccMOs), which are promising tools for selectively regulating gene expression with spatiotemporal control .


Synthesis Analysis

The synthesis of this compound involves the introduction of an ethynyl function on the photocleavable linker to facilitate the use of a Huisgen 1,3-dipolar cycloaddition for the coupling reaction with the oligonucleotide . This modification reduces the number of synthetic steps and significantly improves the total yield and the stability of the linker .


Chemical Reactions Analysis

The chemical reactions involving this compound are associated with its role in gene regulation. The caging strategy successfully inhibits the DNA binding ability, and the activity can be restored by brief illumination with 405-nm light .

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)morpholine is related to its ability to regulate gene expression. It is used in the preparation of ccMOs targeting the mRNA of certain genes. The caging strategy inhibits the DNA binding ability, which can be restored by brief illumination with 405-nm light .

Properties

IUPAC Name

2-quinolin-2-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-11-10(3-1)5-6-12(15-11)13-9-14-7-8-16-13/h1-6,13-14H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDREYGRRWPTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Quinolin-2-yl)morpholine
Reactant of Route 2
2-(Quinolin-2-yl)morpholine
Reactant of Route 3
2-(Quinolin-2-yl)morpholine
Reactant of Route 4
2-(Quinolin-2-yl)morpholine
Reactant of Route 5
2-(Quinolin-2-yl)morpholine
Reactant of Route 6
2-(Quinolin-2-yl)morpholine

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